5-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidin-7(1H)-one
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Overview
Description
5-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidin-7(1H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its fused pyrazolo-pyrimidine ring system, which imparts unique chemical and biological properties. The presence of a pyridine ring further enhances its versatility and potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidin-7(1H)-one typically involves the cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds . This method is favored due to its efficiency and the ability to introduce various substituents at different positions on the pyrazolo-pyrimidine ring. The reaction conditions often involve the use of solvents such as ethanol or acetic acid, with heating to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidin-7(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives with amines in ethanol.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidines, which can exhibit different biological activities depending on the nature of the substituents introduced .
Scientific Research Applications
5-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidin-7(1H)-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidin-7(1H)-one involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting key signaling pathways involved in cell proliferation and survival . This inhibition can lead to the induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridine derivatives: These compounds share a similar fused ring system and exhibit comparable biological activities.
Pyrrolo[2,3-b]pyridine derivatives: Known for their kinase inhibitory properties, these compounds are structurally related and have similar applications in medicinal chemistry.
Pyrazolo[1,5-a][1,3,5]triazine derivatives: These compounds also feature a fused ring system and are investigated for their specificity towards certain enzymes.
Uniqueness
5-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidin-7(1H)-one stands out due to its unique combination of a pyridine ring with the pyrazolo-pyrimidine system, which enhances its binding affinity and specificity towards certain molecular targets. This structural uniqueness contributes to its potent biological activities and broad range of applications in scientific research .
Properties
CAS No. |
89819-56-7 |
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Molecular Formula |
C11H8N4O |
Molecular Weight |
212.21 g/mol |
IUPAC Name |
5-pyridin-3-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C11H8N4O/c16-11-6-9(8-2-1-4-12-7-8)14-10-3-5-13-15(10)11/h1-7,13H |
InChI Key |
NEXUCMRROMKSQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=O)N3C(=N2)C=CN3 |
Origin of Product |
United States |
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